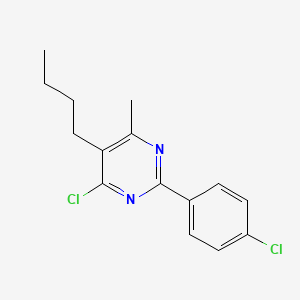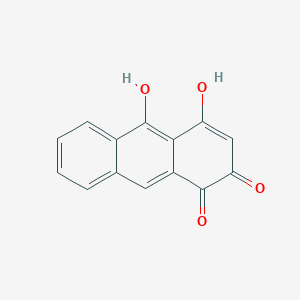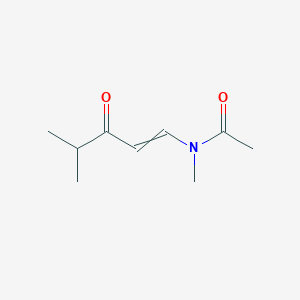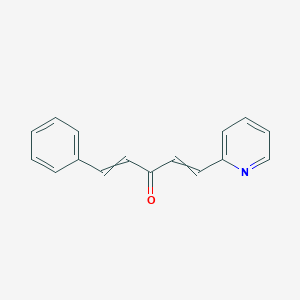propanedioate CAS No. 61227-49-4](/img/structure/B14589763.png)
Diethyl [(3,5-dimethoxyphenyl)methyl](methyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy groups and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-dimethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (3,5-dimethoxyphenyl)methylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenyl ring and methoxy groups.
Benzyl acetate: Contains a benzyl group but lacks the ester functionality of diethyl propanedioate.
Uniqueness
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is unique due to the presence of both the phenyl ring with methoxy substituents and the propanedioate ester.
Eigenschaften
CAS-Nummer |
61227-49-4 |
|---|---|
Molekularformel |
C17H24O6 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H24O6/c1-6-22-15(18)17(3,16(19)23-7-2)11-12-8-13(20-4)10-14(9-12)21-5/h8-10H,6-7,11H2,1-5H3 |
InChI-Schlüssel |
HQXUEUKMMTVUTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


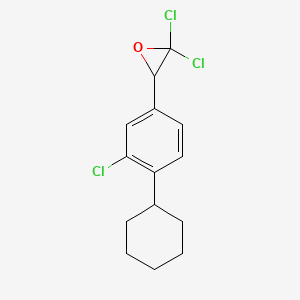
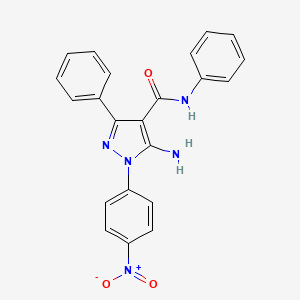
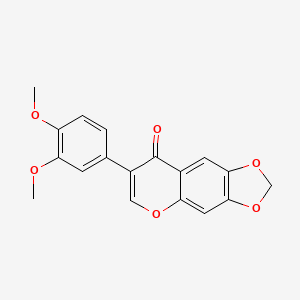

![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
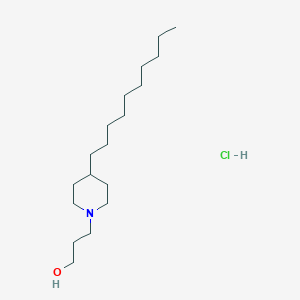
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
